molecular formula C26H31FN4O4S2 B109817 LY 393558 CAS No. 271780-64-4

LY 393558

Cat. No. B109817
Key on ui cas rn: 271780-64-4
M. Wt: 546.7 g/mol
InChI Key: QUSLYAPLTMMCFE-UHFFFAOYSA-N
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Patent
US06329366B1

Procedure details

To a stirred solution of 3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide (0.38 g, 0.00125 mol), triphenylphosphine (0.39 g, 0.0015 mol) and 2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol (0.26 g, 0.0015 mol) in DMF (10 ml) at −5° C. was added dropwise under nitrogen diethyl azodicarboxylate (0.24 ml, 0.0015 mol). The reaction was stirred at −5° C. for 10 mins then allowed to warm to room temperature stirring for a further 20 mins. After the addition of ethyl acetate (30 ml) and water (20 ml), the organic layer was washed with water (4×20 ml) the organics dried (MgSO4) and concentrated in vacuo to afford 0.52 g of 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide as a yellow solid. Mp 118-120° C.
Name
3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH2:9][C:8]2[CH:10]=[C:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:12]=[CH:13][C:7]=2[NH:6][S:5]1(=[O:19])=[O:18])[CH3:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:39][C:40]1[CH:48]=[C:47]2[C:43]([C:44]([C:49]3[CH2:50][CH2:51][N:52]([CH2:55][CH2:56]O)[CH2:53][CH:54]=3)=[CH:45][NH:46]2)=[CH:42][CH:41]=1.C(OCC)(=O)C>CN(C=O)C.O>[F:39][C:40]1[CH:48]=[C:47]2[C:43]([C:44]([C:49]3[CH2:50][CH2:51][N:52]([CH2:55][CH2:56][N:6]4[C:7]5[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:15])=[O:16])=[CH:10][C:8]=5[CH2:9][N:4]([CH:2]([CH3:1])[CH3:3])[S:5]4(=[O:19])=[O:18])[CH2:53][CH:54]=3)=[CH:45][NH:46]2)=[CH:42][CH:41]=1

Inputs

Step One
Name
3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide
Quantity
0.38 g
Type
reactant
Smiles
CC(C)N1S(NC2=C(C1)C=C(C=C2)S(=O)(=O)C)(=O)=O
Name
Quantity
0.39 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol
Quantity
0.26 g
Type
reactant
Smiles
FC1=CC=C2C(=CNC2=C1)C=1CCN(CC1)CCO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −5° C. for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring for a further 20 mins
Duration
20 min
WASH
Type
WASH
Details
the organic layer was washed with water (4×20 ml) the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organics dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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